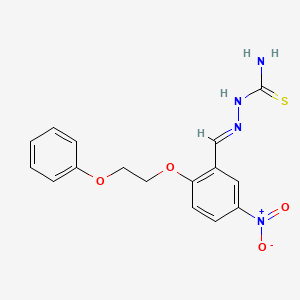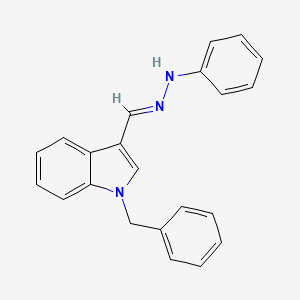![molecular formula C19H19N3O3 B5908262 N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}acetohydrazide](/img/structure/B5908262.png)
N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}acetohydrazide, commonly known as CBHA, is a small molecule that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CBHA is a hydrazone derivative that has been synthesized through a multistep reaction process, and its unique chemical structure allows it to exhibit a wide range of biological activities, making it a promising candidate for drug discovery and development.
作用機序
The exact mechanism of action of CBHA is not fully understood, but it is believed to exert its biological effects through the modulation of various signaling pathways. CBHA has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and cyclooxygenases, which are involved in the regulation of cell growth and inflammation. CBHA has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
CBHA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential anti-cancer agent. CBHA has also been shown to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, CBHA has been shown to exhibit anti-microbial and anti-diabetic properties, making it a promising candidate for the treatment of infectious diseases and diabetes.
実験室実験の利点と制限
One of the main advantages of CBHA is its broad range of biological activities, which makes it a versatile molecule for drug discovery and development. Its unique chemical structure also allows it to bind to specific receptors and transport drugs to targeted cells, making it a potential drug delivery system. However, one of the limitations of CBHA is its relatively low solubility in water, which can make it difficult to formulate for oral administration. In addition, more research is needed to fully understand the mechanism of action of CBHA and its potential side effects.
将来の方向性
There are several future directions for the research and development of CBHA. One potential area of research is the optimization of its chemical structure to improve its solubility and bioavailability. Another potential area of research is the identification of specific receptors that CBHA binds to, which could lead to the development of more targeted drug delivery systems. In addition, more research is needed to fully understand the mechanism of action of CBHA and its potential applications in the treatment of various diseases. Overall, CBHA is a promising molecule with significant potential for drug discovery and development.
合成法
The synthesis of CBHA involves a multistep reaction process that begins with the condensation of 2-cyanobenzyl chloride and 3-ethoxybenzaldehyde to form 2-cyanobenzylidene-3-ethoxybenzaldehyde. This intermediate is then reacted with hydrazine hydrate to form 2-cyanobenzylidene-3-ethoxybenzohydrazide, which is subsequently treated with acetic anhydride to yield the final product, CBHA. The synthesis of CBHA has been optimized to yield high purity and high yields, making it a cost-effective route for large-scale production.
科学的研究の応用
CBHA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-diabetic properties. CBHA has also been investigated for its potential as a drug delivery system, as its unique chemical structure allows it to bind to specific receptors and transport drugs to targeted cells.
特性
IUPAC Name |
N-[(E)-[4-[(2-cyanophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-24-19-10-15(12-21-22-14(2)23)8-9-18(19)25-13-17-7-5-4-6-16(17)11-20/h4-10,12H,3,13H2,1-2H3,(H,22,23)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCBUPLGXAYPHN-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C)OCC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C)OCC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908200.png)
![6-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908205.png)


![5-imino-2-isopropyl-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908219.png)
![1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime](/img/structure/B5908229.png)
![N-{2-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908245.png)
![N-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5908252.png)
![N-(2-bromophenyl)-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5908255.png)
![4-chloro-2-{2-[(methylamino)carbonothioyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5908265.png)
![5-imino-2-isopropyl-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908267.png)
![N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide](/img/structure/B5908273.png)